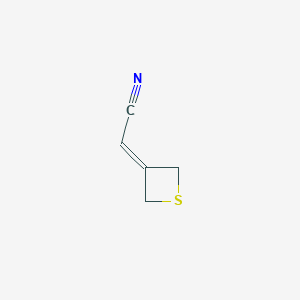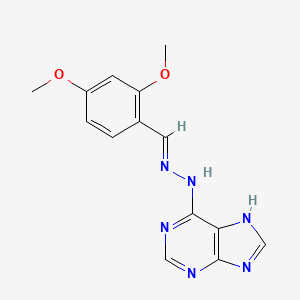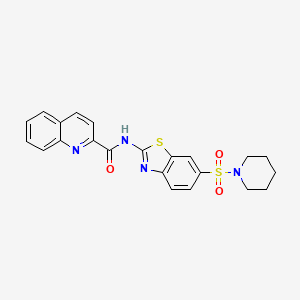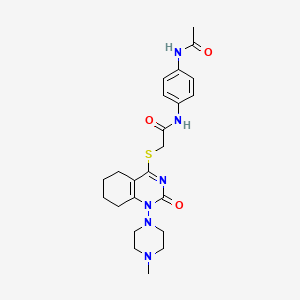
2-(Thietan-3-ylidene)acetonitrile
カタログ番号 B2555758
CAS番号:
61890-05-9
分子量: 111.16
InChIキー: YGQIAWYMABKWPN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(Thietan-3-ylidene)acetonitrile” is a chemical compound with the CAS Number: 61890-05-9. It has a molecular weight of 111.17 and its IUPAC name is 3-thietanylideneacetonitrile .
Synthesis Analysis
The synthesis of “this compound” involves the reaction of thietan-3-one with (triphenylphosphoranylidene)acetonitrile in dry methylene chloride at 0°C. The solution is then allowed to warm to room temperature and after stirring for 15 min, the solvent is removed under reduced pressure. The residue is purified by flash chromatography to yield the title compound .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C5H5NS . The InChI code for this compound is 1S/C5H5NS/c6-2-1-5-3-7-4-5/h1H,3-4H2 .科学的研究の応用
Synthetic Chemistry Applications
- 2-(Thietan-3-ylidene)acetonitrile and its derivatives play a crucial role in synthetic chemistry. For example, Aksenov et al. (2022) demonstrated a method for preparing 2-(3-oxoindolin-2-ylidene)acetonitriles from 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles, emphasizing the importance of nucleophilic intramolecular cyclization and aniline moiety oxidation in this process (Aksenov et al., 2022).
- Similarly, Hamrouni et al. (2015) detailed the electrogenerated base-promoted synthesis of 2-(1,3-dithian-2-ylidene)-2-arylacetonitrile, highlighting its potential antibacterial activities, and demonstrating the importance of these compounds in medicinal chemistry (Hamrouni et al., 2015).
Organic Electronics and Sensor Applications
- In the field of organic electronics, Hu et al. (2017) explored the combination of (1,3-dithiol-2-ylidene)acetonitrile moieties with naphthalenediimide cores to create electron-transporting materials. These materials demonstrated promising applications in organic thin-film transistors (Hu et al., 2017).
- For sensor applications, Hosseini et al. (2010) synthesized a novel ratiometric fluorescent chemosensor based on N'-(1-oxoacenaphthylen-2(1H)-ylidene)furan-2-carbohydrazide, which showed high selectivity for Yb3+ ions in acetonitrile solution. This highlights the potential of such compounds in developing selective and sensitive chemical sensors (Hosseini et al., 2010).
Pharmaceutical Research
- In pharmaceutical research, compounds like this compound derivatives have been studied for their glycosidase inhibitory activities. Patil et al. (2012) synthesized a series of such derivatives and tested them for their potential in treating hyperglycemia in type II diabetes, thereby indicating their significance in drug discovery (Patil et al., 2012).
Materials Science
- In materials science, Villemin et al. (2010) reported the synthesis of new 2-(3-hydroxy-4-oxo-4H-naphthalen-1-ylidene) acetonitriles, demonstrating their potential in creating novel materials with unique properties (Villemin et al., 2010).
Organometallic Chemistry
- In organometallic chemistry, Stout et al. (2020) synthesized Re(I) tricarbonyl complexes with thione and thiazol-2-ylidene ligands, exploring their reactivity in terms of ligand substitution. This research underlines the role of such compounds in developing new organometallic complexes with potential applications in catalysis and materials science (Stout et al., 2020).
特性
IUPAC Name |
2-(thietan-3-ylidene)acetonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NS/c6-2-1-5-3-7-4-5/h1H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGQIAWYMABKWPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC#N)CS1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

![2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2555675.png)




![2-[(2S)-Pyrrolidin-2-yl]-1,3-dihydroinden-2-ol;hydrochloride](/img/structure/B2555683.png)

![ethyl 3-carbamoyl-2-(4-chlorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2555687.png)


![2-({[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl}amino)-N-cyclopropylbenzamide](/img/structure/B2555691.png)
![N1-(3-methoxyphenyl)-N2-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2555693.png)

